molecular formula C12H15FO2S B8081113 4-(5-Fluoro-2-methoxyphenyl)thian-4-ol

4-(5-Fluoro-2-methoxyphenyl)thian-4-ol

Cat. No.: B8081113
M. Wt: 242.31 g/mol
InChI Key: MCZUPEFFVXWNHA-UHFFFAOYSA-N
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Description

Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity. For instance, one common method involves the use of halogenated hydrocarbons and a manganese catalyst under mechanical grinding conditions .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques to meet the demand for high-quality material. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated hydrocarbons and metal catalysts are typical reagents for substitution reactions.

Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Scientific Research Applications

Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2S/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUPEFFVXWNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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